N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide
Description
N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyridine moiety fused with a benzazocine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Properties
IUPAC Name |
N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-15(2)20-24-23-19-10-9-18(14-26(19)20)22-21(27)25-12-5-8-16-6-3-4-7-17(16)11-13-25/h3-4,6-7,9-10,14-15H,5,8,11-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJWUEQAXUDPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=C(C=C2)NC(=O)N3CCCC4=CC=CC=C4CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The benzazocine ring is then introduced via a series of condensation and cyclization reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazolo[4,3-a]pyridine moiety, often using halogenated reagents. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for developing new drugs.
Medicine: Research indicates its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other triazolopyridine derivatives and benzazocine analogs. Compared to these, N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic benefits. Some similar compounds include:
- [1,2,4]Triazolo[4,3-a]quinoxaline derivatives
- Pyrido[2,3-d]pyrimidines
- 1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
